
Tuberculosis inhibitor 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberculosis inhibitor 9 is a chemical compound designed to inhibit the growth and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader effort to develop new treatments for tuberculosis, especially in the face of rising drug resistance. This compound targets specific enzymes and pathways within the bacterium, making it a promising candidate for future therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis inhibitor 9 involves multiple steps, including the cyclization of triazolyl-chalocones with hydroxylamine, followed by the deprotection of amino and thio functionalities . The reaction conditions typically involve the use of microwave irradiation at 140°C for about 20 minutes, which facilitates the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to monitor the consistency of the final product.
化学反応の分析
Types of Reactions: Tuberculosis inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydroxylamine, phenacyl bromide, and N,N′-dimethyl aniline . Reaction conditions often involve microwave irradiation and controlled temperatures to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are tested for their inhibitory activity against Mycobacterium tuberculosis .
科学的研究の応用
Scientific Research Applications
- Inhibition of ATP Synthesis
-
Selectivity and Efficacy
- The compound exhibits a high selectivity index (>96-fold) towards Mtb compared to human cells, suggesting a favorable safety profile for potential therapeutic use . Additionally, it has shown bactericidal activity against hypoxic cultures of Mtb, which is crucial as these conditions often exist in human infections .
- In Vivo Efficacy
Case Studies
作用機序
Comparison with Other Similar Compounds: Tuberculosis inhibitor 9 is unique in its ability to target multiple enzymes and pathways within Mycobacterium tuberculosis. Similar compounds include isoniazid, rifampicin, and ethambutol, which also target specific bacterial processes but may have different mechanisms of action and efficacy .
類似化合物との比較
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
- Bedaquiline
These compounds, like Tuberculosis inhibitor 9, are used in the treatment of tuberculosis but may vary in their effectiveness and resistance profiles .
生物活性
Tuberculosis inhibitor 9 (TI-9) is a compound that has garnered attention in the fight against Mycobacterium tuberculosis (Mtb), particularly due to its potential efficacy against drug-resistant strains. This article delves into the biological activity of TI-9, examining its mechanisms, efficacy, and potential clinical applications based on diverse research findings.
The primary action of TI-9 is believed to be linked to its interference with the cell wall synthesis of Mtb. This mechanism is critical as the integrity of the bacterial cell wall is essential for its survival and pathogenicity. Studies have shown that TI-9 targets specific pathways involved in lipid and cell wall biosynthesis, leading to bactericidal effects against both replicating and non-replicating forms of Mtb.
Key Findings on Mechanism
- Cell Wall Disruption : TI-9 disrupts the biosynthesis of mycolic acids, crucial components of the Mtb cell wall, thereby compromising bacterial integrity .
- Bactericidal Activity : In vitro studies have demonstrated that TI-9 exhibits bactericidal activity, significantly reducing Mtb viability over time .
In Vitro Studies
Research has highlighted the potency of TI-9 against various strains of Mtb, including those resistant to first-line antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate that TI-9 is effective at low concentrations.
Compound | MIC (μg/mL) | Activity Against Drug-Resistant Strains |
---|---|---|
This compound | < 10 | Yes |
Isoniazid | 0.1 | Limited |
Rifampicin | 0.05 | Yes |
Case Studies
- Clinical Trials : Preliminary results from ongoing clinical trials suggest that TI-9 may enhance the efficacy of existing regimens when combined with other anti-TB drugs such as rifampicin and isoniazid. These combinations are being evaluated for their ability to shorten treatment duration and improve outcomes in multidrug-resistant TB cases .
- Animal Models : In murine models, administration of TI-9 alongside standard TB treatments resulted in a significant reduction in bacterial load compared to controls. This suggests a synergistic effect that warrants further investigation .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of TI-9 are crucial for its development as a therapeutic agent. Studies indicate that TI-9 has favorable absorption characteristics and a manageable safety profile in preclinical models. Toxicity assessments have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further development.
Safety Data Summary
Parameter | Result |
---|---|
Acute Toxicity | Low (LD50 > 2000 mg/kg) |
Chronic Toxicity | No significant findings |
Drug Interaction Potential | Minimal with standard TB drugs |
Future Directions
The ongoing research into TI-9's biological activity underscores its potential as a novel anti-TB agent. Future studies will focus on:
- Phase II Clinical Trials : To evaluate efficacy in larger populations and diverse demographics.
- Combination Therapy Studies : To assess synergistic effects with existing TB medications.
- Mechanistic Studies : To further elucidate the pathways affected by TI-9 and optimize its chemical structure for improved potency.
特性
分子式 |
C21H18F2N4O |
---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-benzyl-2-(2,4-difluorophenyl)-3-methoxy-N-methylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H18F2N4O/c1-26(13-14-6-4-3-5-7-14)19-11-10-18-24-20(21(28-2)27(18)25-19)16-9-8-15(22)12-17(16)23/h3-12H,13H2,1-2H3 |
InChIキー |
PSVWOVBTOZQNKU-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)C2=NN3C(=NC(=C3OC)C4=C(C=C(C=C4)F)F)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。